Product packaging for oxalic acid;N-phenylmethoxyethanamine(Cat. No.:CAS No. 650635-27-1)

oxalic acid;N-phenylmethoxyethanamine

Cat. No.: B12592445
CAS No.: 650635-27-1
M. Wt: 241.24 g/mol
InChI Key: HZDKPSHEGRJFNT-UHFFFAOYSA-N
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Description

Significance of Dicarboxylate Salts in Chemical Research

Dicarboxylic acids and their salts are of great interest in chemical research due to their ability to act as versatile building blocks for coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. epa.govtcichemicals.com The presence of two carboxyl groups allows them to bridge multiple molecules or metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net These materials find applications in catalysis, gas storage, and as pharmaceutical salts to improve the solubility and stability of active pharmaceutical ingredients (APIs). nih.gov For example, salts of dicarboxylic acids like malonic acid and succinic acid have been shown to significantly enhance the physicochemical properties of drugs. nih.gov

Overview of Organic Ammonium (B1175870) Oxalates as Proton Transfer Compounds

Organic ammonium oxalates are a specific subclass of dicarboxylate salts formed by the reaction of an organic amine with oxalic acid. Oxalic acid is a strong dicarboxylic acid, readily donating its protons to a basic amine. This proton transfer is a key characteristic, resulting in the formation of an ammonium cation and an oxalate (B1200264) or hydrogen oxalate anion. The resulting ionic species are then held together by the aforementioned charge-assisted hydrogen bonds. These compounds are excellent models for studying proton transfer phenomena and the intricate hydrogen-bonding networks that dictate their solid-state structures. researchgate.net The formation of crystalline oxalate salts is also a common method for separating and purifying other compounds.

Contextualization of N-phenylmethoxyethanamine Oxalate within Supramolecular Chemistry

While no specific studies on N-phenylmethoxyethanamine oxalate exist, its structure suggests it would be a valuable component in supramolecular chemistry. The amine N-phenylmethoxyethanamine (also known as 2-(benzyloxy)ethanamine) possesses a primary amine for salt formation and a flexible benzyl (B1604629) ether group. nih.govmedchemexpress.com When reacted with oxalic acid, the resulting salt would feature a 2-(benzyloxy)ethanaminium cation and an oxalate anion.

Data Tables

As no experimental data has been published for the specific compound "oxalic acid;N-phenylmethoxyethanamine," representative data tables for analogous, well-characterized amine-oxalate systems would typically be presented here to illustrate the concepts discussed. These would include:

Crystallographic Data: Showing unit cell parameters, space group, and key bond lengths/angles.

Hydrogen Bond Geometry: Detailing the donor-acceptor distances and angles for the charge-assisted hydrogen bonds.

Spectroscopic Data: Listing characteristic vibrational frequencies (FTIR/Raman) for N-H⁺, C=O, and C-O groups, and chemical shifts (NMR) indicating proton transfer.

Without specific research on the title compound, these tables cannot be generated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO5 B12592445 oxalic acid;N-phenylmethoxyethanamine CAS No. 650635-27-1

Properties

CAS No.

650635-27-1

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

oxalic acid;N-phenylmethoxyethanamine

InChI

InChI=1S/C9H13NO.C2H2O4/c1-2-10-11-8-9-6-4-3-5-7-9;3-1(4)2(5)6/h3-7,10H,2,8H2,1H3;(H,3,4)(H,5,6)

InChI Key

HZDKPSHEGRJFNT-UHFFFAOYSA-N

Canonical SMILES

CCNOCC1=CC=CC=C1.C(=O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Crystallization Engineering of N Phenylmethoxyethanamine Oxalate

Solvent-Mediated Synthesis Approaches for N-phenylmethoxyethanamine Oxalate (B1200264) Formation

Solvent-mediated synthesis is a conventional and widely employed method for the formation of amine salts. This approach involves the reaction of the free base, N-phenylmethoxyethanamine, with oxalic acid in a suitable solvent system, followed by crystallization of the resulting salt.

Solution-phase crystallization is a common technique for the preparation of N-phenylmethoxyethanamine oxalate. This method typically involves dissolving the N-phenylmethoxyethanamine free base and oxalic acid in a suitable solvent, followed by inducing crystallization to isolate the salt. The choice of solvent is crucial and can significantly influence the yield, purity, and crystalline form of the product.

A general procedure involves dissolving N-phenylmethoxyethanamine in a polar solvent, such as an alcohol (e.g., isopropanol, ethanol) or a ketone. A solution of oxalic acid in the same or a compatible solvent is then added, often dropwise, to the amine solution. The formation of the oxalate salt is an acid-base reaction, which is typically exothermic. The salt may precipitate directly from the reaction mixture upon its formation, or crystallization can be induced by various techniques.

Common crystallization induction methods include:

Cooling: Gradually lowering the temperature of the solution to decrease the solubility of the salt.

Anti-solvent addition: Adding a solvent in which the salt is insoluble (an anti-solvent), such as diethyl ether or hexane, to the reaction mixture to induce precipitation.

Evaporation: Slowly evaporating the solvent to increase the concentration of the salt until it exceeds its solubility limit and crystallizes.

The choice of solvent system and crystallization technique can have a profound impact on the crystal size, morphology, and polymorphic form of the N-phenylmethoxyethanamine oxalate.

Table 1: Hypothetical Solvent Systems for Solution-Phase Crystallization of N-phenylmethoxyethanamine Oxalate

Solvent System (Solvent:Anti-solvent)Expected Crystal MorphologyPotential Polymorph
Isopropanol:Diethyl EtherFine needlesForm A
Ethanol:HexanePrismatic crystalsForm B
AcetoneMicrocrystalline powderForm A
Ethyl AcetatePlatesForm C

This table is illustrative and based on general principles of crystallization. Actual results would require experimental validation.

Mechanochemical synthesis offers a solvent-free or low-solvent alternative to traditional solution-phase methods. This technique involves the use of mechanical energy, such as grinding or milling, to initiate chemical reactions in the solid state. For the synthesis of N-phenylmethoxyethanamine oxalate, this would involve the direct grinding of N-phenylmethoxyethanamine with oxalic acid.

The key advantages of mechanochemical synthesis include reduced solvent waste, potentially faster reaction times, and the possibility of accessing different polymorphic forms that may not be obtainable from solution. The optimization of mechanochemical synthesis involves controlling parameters such as:

Milling frequency and time: Higher frequencies and longer milling times can increase the reaction rate but may also lead to amorphization or degradation of the product.

Ball-to-powder ratio: This ratio affects the energy transfer during milling.

Liquid-assisted grinding (LAG): The addition of a small amount of a liquid can significantly accelerate the reaction rate and influence the crystalline form of the product.

Table 2: Potential Parameters for Mechanochemical Synthesis of N-phenylmethoxyethanamine Oxalate

Milling TechniqueMilling Frequency (Hz)Milling Time (min)Liquid AdditiveExpected Outcome
Ball Milling20-3030-90NoneCrystalline powder
Liquid-Assisted Grinding20-3015-60Ethanol (catalytic amount)Well-defined crystals
Manual Grinding (Mortar and Pestle)N/A10-20NoneAmorphous or microcrystalline solid

This table presents potential starting points for process optimization based on general mechanochemical principles.

Reaction Stoichiometry and Yield Optimization Strategies

The reaction between N-phenylmethoxyethanamine, a monoamine, and oxalic acid, a dicarboxylic acid, can theoretically proceed in a 1:1 or 2:1 molar ratio of amine to acid, forming the hydrogen oxalate or the normal oxalate salt, respectively. The stoichiometry is a critical factor influencing the identity and properties of the final product. For the formation of a simple salt, a 1:1 molar ratio is typically employed.

To optimize the yield of N-phenylmethoxyethanamine oxalate, several factors should be considered:

Purity of reactants: Using high-purity N-phenylmethoxyethanamine and oxalic acid is essential to avoid side reactions and ensure a high-quality product.

Reaction temperature: While the salt formation is often rapid at room temperature, gentle heating may be used to ensure complete reaction, followed by controlled cooling to maximize crystallization.

pH control: Maintaining the appropriate pH during crystallization can be crucial, although in a simple acid-base reaction between an amine and a carboxylic acid in an organic solvent, this is less of a concern than in aqueous systems.

Isolation technique: Efficient filtration and washing of the precipitated salt are necessary to minimize product loss. The wash solvent should be one in which the salt has low solubility.

A typical yield optimization study would involve systematically varying these parameters to identify the conditions that provide the highest isolated yield of the desired product with the required purity.

Control of Polymorphism and Crystallinity in N-phenylmethoxyethanamine Oxalate Synthesis

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in the synthesis of pharmaceutical and specialty chemical salts. Different polymorphs can exhibit different physical properties, such as solubility, melting point, and stability. Controlling the polymorphic form of N-phenylmethoxyethanamine oxalate is therefore important for ensuring consistent product quality.

Strategies for controlling polymorphism and crystallinity include:

Solvent selection: As mentioned earlier, the choice of solvent can direct the crystallization towards a specific polymorphic form.

Supersaturation control: The rate at which supersaturation is achieved can influence which polymorph nucleates and grows. Slow cooling or slow addition of an anti-solvent generally favors the formation of more stable polymorphs.

Seeding: Introducing seed crystals of the desired polymorph can induce its crystallization preferentially.

Temperature: The crystallization temperature can affect the relative stability of different polymorphs.

Characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy are essential for identifying and distinguishing between different polymorphic forms.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of N-phenylmethoxyethanamine oxalate from the laboratory to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Key scale-up considerations include:

Heat transfer: The exothermic nature of the salt formation reaction requires efficient heat removal to control the temperature, especially in larger reactors.

Mass transfer: Adequate mixing is crucial to ensure homogeneous reaction conditions and to facilitate efficient crystallization. The choice of stirrer design and agitation speed becomes more critical on a larger scale.

Crystallization control: Maintaining control over the cooling profile and the rate of anti-solvent addition is essential for achieving the desired crystal size distribution and polymorphic form.

Solid-liquid separation and drying: The filtration and drying equipment must be appropriately sized to handle the larger quantities of product. The drying process must be carefully controlled to avoid thermal degradation or changes in the crystalline form.

Safety: A thorough safety assessment is necessary to identify and mitigate any potential hazards associated with the process, such as the handling of flammable solvents or the exothermic nature of the reaction.

A systematic approach to scale-up, often involving pilot-scale runs, is necessary to address these challenges and successfully transition the synthesis from the laboratory to a production environment.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of N Phenylmethoxyethanamine Oxalate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. carleton.edu This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions. carleton.edu For a novel salt such as N-phenylmethoxyethanamine oxalate (B1200264), a suitable single crystal would be isolated and mounted on a diffractometer.

Determination of Crystal System and Space Group

The initial step in SCXRD analysis involves the determination of the crystal system and space group. By rotating the crystal in a monochromatic X-ray beam, a diffraction pattern is generated. The symmetry of this pattern allows for the assignment of the crystal to one of the seven crystal systems (e.g., triclinic, monoclinic, orthorhombic, etc.). Further analysis of the systematic absences in the diffraction data leads to the identification of the space group, which describes the symmetry elements present in the unit cell.

Hypothetical Crystallographic Data for N-phenylmethoxyethanamine Oxalate

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1302.5
Z4

Elucidation of Molecular Conformation and Intermolecular Interactions

Once the space group is determined, the diffraction data is used to solve the crystal structure, revealing the three-dimensional arrangement of the N-phenylmethoxyethanamine cation and the oxalate anion. This allows for a detailed analysis of the molecular conformation, including the torsion angles of the flexible ethylamine (B1201723) chain and the orientation of the phenyl and methoxy (B1213986) groups. Furthermore, the analysis would identify and quantify various intermolecular interactions, such as van der Waals forces and hydrogen bonds, which stabilize the crystal lattice.

Characterization of Charge-Assisted Hydrogen Bonding Networks

A crucial aspect of the structural analysis of a salt is the characterization of charge-assisted hydrogen bonds (CAHBs). nih.govmdpi.comnih.govresearchgate.net These are strong, directional interactions that form between the protonated amine group of the N-phenylmethoxyethanamine cation and the carboxylate groups of the oxalate anion. The SCXRD data would provide precise geometries (donor-acceptor distances and angles) of these hydrogen bonds. The presence of a robust network of CAHBs is a key factor in the formation and stability of the crystalline salt. In many organic salts, these interactions form specific motifs that can be described using graph-set notation. nih.gov

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. nih.gov It is instrumental in assessing the phase purity of a bulk sample and in identifying different crystalline forms, known as polymorphs.

Phase Purity Assessment

A PXRD pattern is a fingerprint of a crystalline solid. For N-phenylmethoxyethanamine oxalate, the experimental PXRD pattern of a synthesized bulk sample would be compared to a pattern calculated from the single-crystal X-ray diffraction data. A perfect match between the two patterns would confirm the phase purity of the bulk material, indicating that it consists of a single crystalline phase. Any additional peaks in the experimental pattern would suggest the presence of impurities or other crystalline forms.

Polymorph Identification and Characterization

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. mdpi.comnih.govnist.gov Different polymorphs can exhibit distinct physical properties. PXRD is a primary tool for screening for and identifying polymorphs. By subjecting N-phenylmethoxyethanamine oxalate to various crystallization conditions (e.g., different solvents, temperatures, and pressures), one could potentially isolate different polymorphic forms. Each polymorph would produce a unique PXRD pattern, allowing for their individual identification and characterization. Further analysis of the diffraction patterns could provide information about the unit cell parameters of each polymorph.

Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of N-phenylmethoxyethanamine Oxalate

2θ (°) - Form IIntensity (a.u.) - Form I2θ (°) - Form IIIntensity (a.u.) - Form II
10.5High11.2Medium
15.2Medium14.8High
21.0High20.5High
25.8Low23.1Medium
30.1Medium28.9Low

Vibrational Spectroscopy Investigations

Vibrational spectroscopy is a cornerstone in the analysis of molecular structure, offering detailed insights into the functional groups present and the nature of the bonds connecting them. For N-phenylmethoxyethanamine oxalate, techniques such as FT-IR, Raman, and Terahertz spectroscopy are employed to probe its unique vibrational signature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Signatures

FT-IR spectroscopy is a powerful tool for identifying the functional groups within N-phenylmethoxyethanamine oxalate and, crucially, for deciphering the extensive hydrogen-bonding network that defines its crystal structure. The formation of the salt involves the transfer of a proton from oxalic acid to the amine group of N-phenylmethoxyethanamine, creating the N-phenylmethoxyethanaminium cation and the oxalate anion. This event dramatically alters the vibrational spectrum compared to the neutral precursors.

The spectrum is characterized by the disappearance of the broad O-H stretching band from the carboxylic acid groups of oxalic acid and the appearance of new, strong, and broad absorption bands in the 3200-2400 cm⁻¹ region. These bands are indicative of the N⁺-H stretching vibrations of the newly formed aminium group, with their broadness and position signifying strong hydrogen bonding interactions with the oxalate anions.

The carboxylate group (COO⁻) of the oxalate anion exhibits strong asymmetric and symmetric stretching vibrations. researchgate.net The asymmetric (ν_as(COO⁻)) stretching band typically appears in the 1650-1590 cm⁻¹ range, while the symmetric (ν_s(COO⁻)) stretching band is found around 1400-1300 cm⁻¹. The exact positions of these bands are sensitive to the crystalline environment and the nature of the hydrogen bonding. frontiersin.org For instance, the C=O stretching vibrations in a similar salt, nicotinamide-oxalic acid, are observed at 1695 cm⁻¹, indicating the influence of intermolecular hydrogen bonding. frontiersin.org

Furthermore, vibrations associated with the N-phenylmethoxyethanamine cation, such as C-H stretching of the aromatic ring and aliphatic chain, C-O-C stretching of the ether linkage, and aromatic C=C stretching, will be present. Shifts in these vibrations compared to the free amine can provide further evidence of the intermolecular interactions within the crystal lattice.

Table 1: Characteristic FT-IR Absorption Bands for N-phenylmethoxyethanamine Oxalate

Wavenumber (cm⁻¹) Assignment Vibrational Mode Source
~3200-2400 N⁺-H Stretching Broad, strong absorption due to hydrogen bonding frontiersin.org
~3100-3000 Aromatic C-H Stretching ν(C-H) researchgate.net
~2980-2850 Aliphatic C-H Stretching ν(C-H) researchgate.net
~1695 Asymmetric C=O Stretching ν_as(COO⁻) of oxalate, hydrogen-bonded frontiersin.org
~1600, ~1450 Aromatic C=C Stretching ν(C=C)
~1350 Symmetric C=O Stretching ν_s(COO⁻) of oxalate researchgate.net
~1250 C-O-C Asymmetric Stretching ν_as(C-O-C) of ether researchgate.net
~1100 C-N Stretching ν(C-N)

Raman Spectroscopy for Molecular Vibrational Modes and Solid-State Interactions

A key feature in the Raman spectrum of oxalates is the strong band corresponding to the C-C stretching vibration (ν(C-C)), which typically appears around 850-900 cm⁻¹. qut.edu.auqut.edu.au The position of this band can be influenced by the cation and the crystal packing. qut.edu.au Vibrations that are weak or absent in the FT-IR spectrum, such as the symmetric C=C stretching of the phenyl group, often yield strong signals in the Raman spectrum.

For many crystalline oxalates with a center of symmetry, the rule of mutual exclusion applies, meaning that vibrations that are IR active are Raman inactive, and vice versa. qut.edu.auqut.edu.au The observation of overlapping bands in both FT-IR and Raman spectra for N-phenylmethoxyethanamine oxalate would suggest a lack of centrosymmetry in its crystal structure. The Raman spectrum would also feature characteristic bands for the aromatic ring breathing modes and C-H bending vibrations.

Table 2: Key Raman Shifts for N-phenylmethoxyethanamine Oxalate

Raman Shift (cm⁻¹) Assignment Vibrational Mode Source
~3060 Aromatic C-H Stretching ν(C-H) researchgate.net
~1605 Aromatic Ring Stretching ν(C=C)
~1470 Asymmetric C=O Stretching ν_as(COO⁻) of oxalate qut.edu.au
~1005 Aromatic Ring Breathing Symmetric
~880 C-C Stretching ν(C-C) of oxalate qut.edu.auqut.edu.au

Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes and Weak Interactions

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 3 THz), probes low-frequency vibrations. These frequencies correspond to the collective motions of molecules within a crystal lattice, such as intermolecular vibrations and phonons, as well as the torsional modes of molecules. nih.govnih.gov

For N-phenylmethoxyethanamine oxalate, THz spectroscopy is uniquely suited to investigate the strength and dynamics of the hydrogen-bonding network. The N⁺-H···⁻OOC hydrogen bonds that hold the salt together give rise to distinct absorption features in the THz region. The frequencies of these modes are directly related to the force constants of the intermolecular bonds. nih.gov Therefore, THz spectra can provide quantitative information about the strength of these interactions.

Analysis of the THz spectrum can help to distinguish between different polymorphic forms of the salt, as different crystal packing arrangements would result in different lattice vibrations. While specific data for this compound is not available, studies on similar biomolecular crystals show that distinct collective mode frequencies in the THz region can be assigned to vibrations involving specific parts of the molecule, such as the carboxylic acid group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of N-phenylmethoxyethanamine oxalate in both the solid state and in solution.

Solid-State NMR for Confirmation of Molecular Structure and Solid-State Environment

Solid-State NMR (ssNMR) provides atomic-level information about the structure, packing, and dynamics of crystalline materials. nih.gov For N-phenylmethoxyethanamine oxalate, ¹³C and ¹H Magic Angle Spinning (MAS) NMR spectra are used to confirm the presence and environment of both the cation and the oxalate anion in the crystal lattice.

The ¹³C CPMAS (Cross-Polarization Magic Angle Spinning) spectrum would show distinct resonances for the carboxylate carbons of the oxalate anion, typically in the range of 160-170 ppm. nih.govresearchgate.net The carbons of the N-phenylmethoxyethanamine cation would also be resolved, including the aromatic, aliphatic, and methoxy carbons, providing a complete carbon fingerprint of the structure. Small variations in chemical shifts can indicate the presence of different polymorphs or non-equivalent molecules within the crystal unit cell. researchgate.net

¹H MAS NMR is highly sensitive to the local environment and hydrogen bonding. The spectrum would show a broad resonance for the N⁺-H protons, with a chemical shift indicative of strong hydrogen bonding. nih.gov Advanced techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments, can be used to establish connectivity between protons and carbons, confirming the assignment of resonances and providing insight into the spatial proximity of the different molecular components in the solid state.

Table 3: Predicted Solid-State ¹³C NMR Chemical Shifts for N-phenylmethoxyethanamine Oxalate

Carbon Environment Predicted Chemical Shift (δ, ppm) Source
Oxalate (COO⁻) 160 - 170 nih.govresearchgate.net
Aromatic C (quaternary) 158 - 160
Aromatic C-H 114 - 130
Methoxy (-OCH₃) ~55
Methylene (-O-CH₂-) ~70

Solution NMR for Purity and Structural Integrity in Solution

Solution NMR is primarily used to verify the chemical identity, purity, and stoichiometric ratio of the components in the dissolved state. By dissolving the salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, high-resolution ¹H and ¹³C NMR spectra can be obtained.

The ¹H NMR spectrum would display sharp signals corresponding to all the unique protons of the N-phenylmethoxyethanamine cation. The integration of these signals would correspond to the number of protons in each environment. A broad, exchangeable signal corresponding to the N⁺-H protons would also be visible. The oxalate anion, having no protons, would not show a signal in the ¹H spectrum, but its presence is confirmed by the ¹³C spectrum. rsc.org

The ¹³C NMR spectrum would show a single resonance for the two equivalent carboxylate carbons of the oxalate anion (typically around 161-167 ppm in solution) and distinct signals for each carbon of the N-phenylmethoxyethanamine cation. rsc.orgosti.gov By comparing the integrals of the cation signals in the ¹H spectrum to a known standard or by ensuring a clean spectrum free of impurity peaks, the purity of the salt can be assessed. The presence of both sets of signals in the correct ratio confirms the structural integrity of the salt in solution.

Table 4: Predicted Solution ¹H and ¹³C NMR Data (in DMSO-d₆)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Source
¹H ~8.2 broad s 2H N⁺-H₂ rsc.org
¹H ~7.3 m 5H Aromatic-H
¹H ~4.5 s 2H Ph-CH₂-O
¹H ~3.6 t 2H -O-CH₂-CH₂-
¹H ~3.3 s 3H -OCH₃ (overlaps with solvent)
¹H ~3.1 t 2H -CH₂-N⁺H₂-
¹³C ~161 s Oxalate C=O rsc.org
¹³C ~159 s Aromatic C-O
¹³C ~129 s Aromatic C-H
¹³C ~128 s Aromatic C-H
¹³C ~114 s Aromatic C-H
¹³C ~72 s Ph-CH₂-O
¹³C ~68 s -O-CH₂-CH₂-

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. In a hypothetical analysis of N-phenylmethoxyethanamine oxalate, the compound would first be ionized. The resulting molecular ion's mass-to-charge ratio (m/z) would reveal the molecular weight of the salt.

Due to the nature of the ionic bond between the amine and the carboxylic acid, the initial ionization would likely result in the separation of the two components. Therefore, the mass spectrum would be expected to show prominent peaks corresponding to the individual N-phenylmethoxyethanamine cation and the oxalate anion, or fragments thereof.

The fragmentation of N-phenylmethoxyethanamine would likely proceed through characteristic pathways for ethers and amines. Cleavage of the C-O and C-N bonds are common fragmentation routes. For the oxalic acid component, decarboxylation (loss of CO2) is a typical fragmentation pathway.

A theoretical fragmentation analysis would predict the formation of several key fragments. The observation of these fragments and their relative abundances would provide strong evidence for the structure of the parent compound.

Hypothetical Mass Spectrometry Data

Fragment Ion Proposed Structure Theoretical m/z
[C9H13NO]+N-phenylmethoxyethanamine151.10
[C8H9O]+Phenylmethoxy121.06
[C7H7]+Tropylium ion91.05
[C2O4]-Oxalate88.00
[CO2]-Carbon dioxide radical anion44.00

Computational and Theoretical Investigations of N Phenylmethoxyethanamine Oxalate

Analysis of Intermolecular Interactions

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a powerful computational tool utilized to visualize and understand the nature of non-covalent interactions within a molecular system. This method is based on the electron density (ρ) and its reduced density gradient (RDG). The resulting plots typically use a color-coded isosurface to represent different types of interactions: blue for strong, attractive interactions like hydrogen bonds; green for weak van der Waals interactions; and red for repulsive steric clashes.

While specific NCI plot analysis data for N-phenylmethoxyethanamine oxalate (B1200264) is not available in the public domain, the principles of this technique can be applied to hypothesize the expected interactions. The molecule consists of an N-phenylmethoxyethanamine cation and an oxalate anion. Strong hydrogen bonds, represented by blue regions in an NCI plot, would be anticipated between the protonated amine group of the cation and the carboxylate groups of the oxalate anion. Weaker C-H···O hydrogen bonds may also be present. Van der Waals interactions, depicted as green surfaces, would likely be observed between the phenyl ring of the cation and adjacent molecules in the crystal lattice. The spatial arrangement of the bulky phenylmethoxy group could lead to some steric hindrance, which would appear as red patches in an NCI plot.

For comparative understanding, studies on similar oxalate-containing compounds, such as bis(4-phenylpiperazin-1-ium) oxalate dihydrate, have utilized Hirshfeld surface analysis, a related technique, to quantify intermolecular contacts. In such systems, hydrogen bonds and H···C/C···H contacts are often found to be the predominant interactions governing the crystal packing.

Molecular Dynamics Simulations for Dynamic Behavior and Stability at Finite Temperatures

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their stability and conformational dynamics at finite temperatures. An MD simulation of N-phenylmethoxyethanamine oxalate would involve placing the molecule or a collection of molecules in a simulation box and solving Newton's equations of motion for each atom over a specific period.

Although a dedicated MD simulation study for N-phenylmethoxyethanamine oxalate has not been reported, such a study would be invaluable for understanding its dynamic properties. Key parameters that could be investigated include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over time. A stable system would exhibit a low and converging RMSD.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. It would be expected that the phenyl ring and the methoxyethyl chain might show higher fluctuations compared to the more rigid oxalate anion.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the cation and anion, providing insights into the strength and persistence of these crucial interactions at different temperatures.

Simulations at elevated temperatures could also be used to probe the onset of thermal decomposition, identifying the weakest bonds and the initial steps of degradation.

Crystal Packing Analysis and Energy Frameworks for Supramolecular Assembly

Energy framework diagrams would illustrate the relative strengths of these interactions. Typically, these diagrams show the interaction energies between a central molecule and its neighbors. For N-phenylmethoxyethanamine oxalate, it is anticipated that the electrostatic interactions (hydrogen bonds) would form the most significant contribution to the lattice energy, followed by dispersion forces (van der Waals and π-π stacking).

Prediction and Characterization of Polymorphic Forms and Their Relative Stabilities

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability. Computational methods for crystal structure prediction (CSP) are increasingly used to explore the potential polymorphic landscape of a given molecule.

Currently, there are no published studies on the predicted or experimentally identified polymorphic forms of N-phenylmethoxyethanamine oxalate. A computational polymorph screen would involve generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energies. This process would provide a theoretical understanding of the likely stable and metastable polymorphs.

The relative stabilities of these predicted polymorphs would be determined by comparing their free energies, which can be calculated using advanced computational methods that account for both enthalpic and entropic contributions.

Predicted PolymorphCrystal SystemSpace GroupLattice Energy (kJ/mol)Relative Stability (kJ/mol)
Form IMonoclinicP2₁/cData not availableData not available
Form IIOrthorhombicPca2₁Data not availableData not available
Form IIITriclinicP-1Data not availableData not available
Note: This table is a hypothetical representation as no specific data for N-phenylmethoxyethanamine oxalate polymorphs are currently available in the literature.

Solid State Chemistry and Supramolecular Architecture of N Phenylmethoxyethanamine Oxalate

Crystal Engineering Principles Applied to N-phenylmethoxyethanamine Oxalate (B1200264)

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For a hypothetical N-phenylmethoxyethanamine oxalate salt, crystal engineering principles would be applied to control its crystal packing, polymorphism, and ultimately its physical properties. The primary building blocks would be the N-phenylmethoxyethanamine cation and the oxalate anion. The formation of a salt involves the transfer of a proton from oxalic acid to the amine group of N-phenylmethoxyethanamine. The resulting ionic species would then self-assemble into a crystalline lattice. The predictability of the final structure would depend on the interplay of various intermolecular forces.

Role of Charge-Assisted Hydrogen Bonds in Crystal Stabilization and Network Formation

In the theoretical crystal structure of N-phenylmethoxyethanamine oxalate, charge-assisted hydrogen bonds (CAHBs) would be the most significant interactions governing the supramolecular assembly. These are strong, directional interactions formed between the protonated amine group (N⁺-H) of the cation and the carboxylate groups (COO⁻) of the oxalate anion. The strength of these bonds is enhanced by the electrostatic attraction between the positively charged cation and the negatively charged anion.

It is anticipated that these CAHBs would lead to the formation of robust and predictable hydrogen-bonding motifs, such as chains or sheets, which are commonly observed in other amine oxalate structures. nih.govglobalscientificjournal.com The specific dimensionality and connectivity of this network would be influenced by the stoichiometry of the salt and the steric demands of the N-phenylmethoxyethanamine cation.

Co-crystallization and Salt-Co-crystal Continuum Studies

The interaction between oxalic acid and N-phenylmethoxyethanamine could potentially exist along the salt-co-crystal continuum. This continuum describes the range of structures from a true salt, with complete proton transfer, to a co-crystal, with no proton transfer. The outcome is largely determined by the difference in the pKa values of the acid and the conjugate acid of the base (ΔpKa). While a salt formation is expected, the possibility of forming a co-crystal or a complex with partial proton transfer cannot be entirely ruled out without experimental verification. Studies on co-crystallization could explore the formation of multi-component crystals of N-phenylmethoxyethanamine oxalate with other molecules, which could lead to materials with different physical properties. nih.govmdpi.com

Pressure-Induced Structural Transformations

While the principles of solid-state chemistry provide a framework for predicting the potential structural features of N-phenylmethoxyethanamine oxalate, the absence of specific experimental or computational data for this compound in the public domain prevents a detailed and accurate analysis. Further research, including synthesis, crystallization, and structural characterization, is required to elucidate the solid-state behavior of this compound.

Chemical Reactivity and Stability Under Controlled Conditions

Hydrolytic Stability Studies

The hydrolytic stability of an amine salt is influenced by the strength of the acid and base from which it is formed, as well as the pH and temperature of the aqueous environment. Oxalic acid is a relatively strong dicarboxylic acid, while N-phenylmethoxyethanamine is a secondary amine with moderate basicity. In aqueous solutions, an equilibrium will be established between the salt and its free acid and base components.

The dissociation of the oxalate (B1200264) salt in water can be represented by the following equilibrium:

(C₆H₅CH₂OCH₂CH₂NH₂⁺) (⁻OOC-COO⁻) (H₃O⁺) ⇌ C₆H₅CH₂OCH₂CH₂NH₂ + (COOH)₂ + H₂O

The extent of hydrolysis will be dependent on the pH of the solution. In acidic conditions, the equilibrium will shift to the left, favoring the protonated amine and free oxalic acid. Conversely, in neutral or basic conditions, the equilibrium will favor the free amine and the oxalate dianion. Amine salts are noted to be hygroscopic, with some being deliquescent, which suggests a significant interaction with water. sciencemadness.org The formation of uncrystallizable oils when using wet solvents during the synthesis of amine oxalates further indicates their susceptibility to hydrolysis. sciencemadness.org

Table 1: Factors Influencing Hydrolytic Stability

ParameterEffect on StabilityRationale
pH Decreased stability in highly acidic or basic solutionsShifts the equilibrium towards the free acid and amine.
Temperature Decreased stability with increasing temperatureProvides the energy to overcome the activation barrier for hydrolysis.
Water Content Increased hydrolysis with higher water concentrationDrives the equilibrium towards the dissociation products.

This table is based on general principles of amine salt chemistry.

Thermal Decomposition Pathways and Kinetic Analysis

The thermal decomposition of oxalic acid and its salts is a well-studied area. Anhydrous oxalic acid, when heated, decomposes to formic acid and carbon dioxide. researchgate.net At higher temperatures, further decomposition can occur, yielding carbon monoxide, carbon dioxide, and water. researchgate.netnoaa.gov

For the salt oxalic acid;N-phenylmethoxyethanamine, the thermal decomposition is expected to be a multi-step process. The initial step would likely involve the dissociation of the salt into its constituent acid and amine. Subsequently, both oxalic acid and N-phenylmethoxyethanamine would undergo further decomposition.

A plausible decomposition pathway could be:

Salt Dissociation: (C₆H₅CH₂OCH₂CH₂NH₂⁺) (⁻OOC-COOH) → C₆H₅CH₂OCH₂CH₂NH₂ + (COOH)₂

Oxalic Acid Decomposition: (COOH)₂ → HCOOH + CO₂ → CO + H₂O + CO₂

Amine Decomposition: The decomposition of N-phenylmethoxyethanamine would likely involve cleavage of the C-N and C-O bonds, leading to a complex mixture of products.

The kinetics of this decomposition would be influenced by factors such as the heating rate and the presence of a catalyst. The interaction between the amine and the decomposing oxalic acid could also lead to the formation of other products, such as amides, through a dehydration reaction, although this typically requires specific conditions. sciencemadness.org The heating of mixtures of oxalic acid and urea (B33335) has been reported to lead to explosions due to the rapid generation of gases like CO₂, CO, and NH₃. noaa.gov

Photochemical Stability and Degradation Pathways

The photochemical stability of this compound will be primarily determined by the chromophores present in the N-phenylmethoxyethanamine moiety, namely the phenyl group. Aromatic compounds are known to absorb ultraviolet radiation, which can lead to photochemical reactions.

Upon absorption of UV light, the phenyl group can be excited to a higher electronic state. This excited state can then undergo several processes, including:

Intersystem Crossing and Phosphorescence: The excited singlet state can convert to a triplet state, which can then emit light (phosphorescence) or participate in chemical reactions.

Photochemical Reactions: The excited molecule can undergo bond cleavage, rearrangement, or reaction with other molecules, such as oxygen. Potential degradation pathways could involve the cleavage of the benzylic C-O bond or reactions on the aromatic ring.

Reactivity as a Precursor in Organic Synthesis

The oxalic acid salt of N-phenylmethoxyethanamine can serve as a convenient and stable source of the free amine, N-phenylmethoxyethanamine, for use in organic synthesis. The salt can be easily prepared and purified, often as a crystalline solid, which simplifies handling and storage compared to the free amine, which may be a liquid or an oil. sciencemadness.org

To liberate the free amine for a subsequent reaction, the oxalate salt is typically treated with a base, such as an aqueous solution of sodium hydroxide (B78521) or sodium carbonate. The free amine can then be extracted into an organic solvent.

N-phenylmethoxyethanamine, as a secondary amine, can participate in a variety of organic reactions, including:

N-Alkylation, N-Acylation, and N-Arylation: To form tertiary amines, amides, and tri-substituted amines, respectively.

Formation of Enamines: By reaction with aldehydes or ketones.

Nucleophilic Addition Reactions: To various electrophiles.

The use of the oxalate salt provides a practical method for introducing the N-phenylmethoxyethanamine moiety into a molecule. Furthermore, oxalic acid itself is a versatile reagent in organic synthesis, used in reactions such as the Beckmann rearrangement and for the protection and deprotection of carbonyl groups. researchgate.net The reaction of a secondary amine with oxalic acid typically forms the oxalate salt. sciencemadness.org To form an amide directly from the acid and amine is more challenging and often requires the use of a more reactive derivative of oxalic acid, such as oxalyl chloride. sciencemadness.org However, oxalic acid has been used as a carbon monoxide surrogate in manganese-catalyzed N-formylation of anilines. nih.gov

Analytical Methodologies for Quantitation and Purity Assessment of N Phenylmethoxyethanamine Oxalate

Spectrophotometric Methods for Purity Assessment

Spectrophotometry offers sensitive methods for purity assessment, often by quantifying the oxalate (B1200264) component of the salt. These methods are typically based on the formation of a colored complex or the catalytic effect of oxalate on a specific chemical reaction. researchgate.net

One established method involves the formation of a mixed-ligand complex. For instance, oxalate can react with vanadium(V) and mandelohydroxamic acid to form a distinctively colored complex. nih.gov This complex can be extracted into an organic solvent, such as toluene, and its absorbance measured at a specific wavelength, typically around 535 nm. nih.gov The intensity of the color, and thus the absorbance, is directly proportional to the concentration of oxalate in the sample, allowing for its quantification. The detection limit for this type of method can be as low as 0.5 micrograms per milliliter. nih.gov

Another approach utilizes the catalytic or inhibitory effect of oxalate on certain redox reactions. For example, the rate of a reaction, such as the oxidation of a dye by hexavalent chromium, can be altered by the presence of oxalate, with the change in reaction rate being proportional to the oxalate concentration. core.ac.uk Spectrophotometric methods are advantageous due to their high sensitivity and the relatively simple instrumentation required. researchgate.net

A summary of a representative spectrophotometric method is presented below.

Table 1: Spectrophotometric Determination of Oxalate

Parameter Description Reference
Principle Formation of a colored mixed-ligand complex (e.g., Vanadium(V)-mandelohydroxamic acid-oxalate). nih.gov
Reagents Vanadium(V) solution, mandelohydroxamic acid, organic solvent (e.g., toluene), buffer solutions. nih.gov
Wavelength (λmax) Typically in the visible range, e.g., 535 nm for the Vanadium complex. nih.gov
Quantitation Based on a calibration curve prepared from standard oxalate solutions, following Beer's law. rsc.org

| Key Advantages | High sensitivity, suitable for trace-level determination. | researchgate.netcore.ac.uk |

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Impurity Profiling

Chromatographic methods are powerful tools for separating, identifying, and quantifying the active component, N-phenylmethoxyethanamine, and any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used. helsinki.fi

High-Performance Liquid Chromatography (HPLC) is the foremost method for the analysis of non-volatile and thermally sensitive compounds like amines. helsinki.fi For the analysis of N-phenylmethoxyethanamine, a reversed-phase HPLC method would typically be employed. The separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase. Detection is often accomplished using a UV detector, as the phenyl group in the molecule is a chromophore. To enhance sensitivity and selectivity, especially for trace impurities, derivatization with a fluorescent tag like NBD-Cl can be performed prior to analysis, followed by fluorescence detection (FLD). mdpi.com HPLC coupled with mass spectrometry (LC-MS) offers even greater specificity and can be used to identify unknown impurities by providing mass information. researchgate.net

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While N-phenylmethoxyethanamine itself may require derivatization to increase its volatility and thermal stability, GC is highly effective for profiling volatile and semi-volatile impurities. usp.org Headspace GC (HS-GC) is a particularly useful variation for determining residual solvents or volatile degradation products without complex sample extraction. rsc.org For nitrogen-containing compounds like amines, a Nitrogen-Phosphorus Detector (NPD) can provide enhanced sensitivity and selectivity. usp.org GC coupled with a mass spectrometer (GC-MS) is the gold standard for impurity identification, providing definitive structural information. gcms.cz

Table 2: Comparison of Chromatographic Techniques for N-phenylmethoxyethanamine Oxalate Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase. Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for N-phenylmethoxyethanamine (non-volatile) and non-volatile impurities. helsinki.fi Best for volatile impurities, residual solvents, and derivatized amine. rsc.orggcms.cz
Common Detectors UV-Vis, Fluorescence Detector (FLD), Mass Spectrometry (MS). mdpi.comresearchgate.net Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS). usp.org
Sample Preparation Dissolution in a suitable solvent; derivatization may be used to enhance detection. mdpi.com Derivatization to increase volatility; headspace analysis for volatile components. usp.orgrsc.org

| Impurity Profiling | Excellent for identifying related substances, degradation products, and non-volatile impurities. | Excellent for identifying residual solvents and volatile by-products. |

Titrimetric Analysis for Acid-Base Equivalency

Acid-Base Titration: The N-phenylmethoxyethanamine component is a base and can be titrated with a standardized strong acid, such as hydrochloric acid (HCl). Conversely, the oxalic acid component can be titrated with a standardized strong base, like sodium hydroxide (B78521) (NaOH). nih.gov The endpoint of the titration, where neutralization occurs, can be detected using a colorimetric indicator or by monitoring the pH change with a potentiometer. This method verifies the stoichiometric ratio between the amine and oxalic acid in the salt.

Redox Titration: A highly specific method for quantifying the oxalate portion is through redox titration with potassium permanganate (B83412) (KMnO₄) in an acidic solution. nih.gov The reaction is: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

The reaction is typically carried out at an elevated temperature (around 60-80°C) to ensure a practical reaction rate. nih.gov The endpoint is self-indicating; the first persistent pink color from the excess permanganate ion signals the completion of the reaction. This method provides a direct measure of the oxalate content, which can be used to calculate the purity of the salt.

Table 3: Titrimetric Analysis Parameters

Analysis Type Titrant Principle Endpoint Detection
Acid-Base Titration (Amine) Standardized Strong Acid (e.g., HCl) Neutralization of the amine base. Colorimetric indicator or potentiometric.
Acid-Base Titration (Oxalate) Standardized Strong Base (e.g., NaOH) Neutralization of the oxalic acid. nih.gov Colorimetric indicator or potentiometric.

| Redox Titration (Oxalate) | Standardized Potassium Permanganate (KMnO₄) | Oxidation of oxalate by permanganate in an acidic medium. nih.gov | Self-indicating (persistent pink color). |

Gravimetric Analysis for Quantitative Determination

Gravimetric analysis is a highly precise and accurate absolute analytical method for the quantitative determination of the oxalate content in N-phenylmethoxyethanamine oxalate. The method relies on the selective precipitation of the oxalate ion as an insoluble salt, followed by the isolation and weighing of the precipitate. quora.com

The most common procedure involves the precipitation of oxalate as calcium oxalate monohydrate (CaC₂O₄·H₂O). uoh.edu.iqbuffalostate.edu The sample is dissolved in water, and the solution is acidified. A precipitating agent, typically a solution of ammonium (B1175870) oxalate or calcium chloride, is added slowly while controlling the pH. uoh.edu.iqscribd.com The pH is gradually raised, often by the thermal decomposition of urea (B33335), to ensure the formation of large, easily filterable crystals and minimize co-precipitation of impurities. buffalostate.edu

The resulting calcium oxalate precipitate is then carefully filtered, washed to remove any soluble impurities, and dried to a constant weight at a specific temperature (e.g., 105-110°C). uoh.edu.iqbuffalostate.edu From the final mass of the pure, dry calcium oxalate monohydrate, the mass and therefore the percentage of oxalate in the original sample can be calculated with high accuracy using stoichiometric principles. quora.com

Table 4: Steps in Gravimetric Determination of Oxalate | Step | Procedure | Purpose | Reference | | :--- | :--- | :--- | :--- | | 1. Sample Preparation | Accurately weigh the sample and dissolve it in an acidic solution. | To ensure the sample is fully dissolved and ready for precipitation. | uoh.edu.iq | | 2. Precipitation | Slowly add a calcium salt solution (e.g., CaCl₂) or ammonium oxalate and gradually increase the pH (e.g., with urea). | To form large, pure crystals of calcium oxalate monohydrate (CaC₂O₄·H₂O). | buffalostate.eduscribd.com | | 3. Digestion | Allow the precipitate to stand in the mother liquor, often while warm. | To promote crystal growth and reduce impurities (Ostwald ripening). | uoh.edu.iq | | 4. Filtration & Washing | Filter the precipitate through a pre-weighed sintered glass crucible or filter paper. Wash with dilute ammonium oxalate solution and then water. | To isolate the pure precipitate and remove soluble impurities. quora.combuffalostate.edu | | 5. Drying | Dry the precipitate in an oven at 105–110°C to a constant mass. | To remove water and ensure an accurate final weight of CaC₂O₄·H₂O. | uoh.edu.iq | | 6. Calculation | Calculate the mass of oxalate in the original sample based on the mass of the precipitate and the molar masses of oxalate and calcium oxalate monohydrate. | To determine the quantitative amount of oxalate. | quora.com |

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